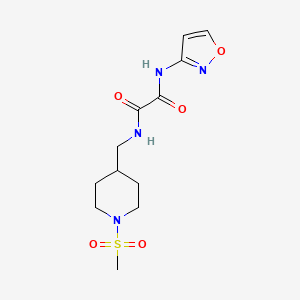

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a central oxalamide linker bridging two distinct moieties: an isoxazol-3-yl group and a 1-(methylsulfonyl)piperidin-4-ylmethyl group.

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O5S/c1-22(19,20)16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-21-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBGLUNBEQTHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the piperidine moiety: The piperidine ring can be synthesized separately and then attached to the isoxazole ring through a series of coupling reactions.

Formation of the oxalamide linkage: The final step involves the formation of the oxalamide bond, which can be achieved through the reaction of the isoxazole-piperidine intermediate with oxalyl chloride and subsequent treatment with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

- Core Linker : All compounds share an oxalamide (-NH-C(O)-C(O)-NH-) backbone.

- Substituent Moieties :

- Target Compound :

- N1 : Isoxazol-3-yl (aromatic heterocycle with oxygen and nitrogen).

- N2 : 1-(Methylsulfonyl)piperidin-4-ylmethyl (sulfonamide-modified piperidine).

- N1 : 5-(2-hydroxyethyl)-4-methylthiazol-2-yl and 1-acetylpiperidin-2-yl.

- N2 : 4-Chlorophenyl.

- Key Features : Thiazole ring (sulfur-containing), acetylated piperidine, and chlorophenyl group .

- N1 : 5-(hydroxymethyl)-4-methylthiazol-2-yl and pyrrolidin-2-yl.

- N2 : 4-Chlorophenyl.

- Key Features : Hydroxymethyl thiazole and pyrrolidine .

- Example : N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Key Features : Methoxybenzyl and pyridylethyl groups, optimized for flavor/fragrance applications .

Table 1: Structural and Analytical Comparison

Implications of Substituent Differences

Bioactivity and Target Engagement:

- Isoxazole vs. Thiazole/Pyridine :

- Sulfonamide vs. Acetyl/Hydroxymethyl :

- Chlorophenyl vs.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring and a piperidine moiety linked through an oxalamide bond. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a candidate for various biological studies.

This compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly in enzyme inhibition.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against various bacterial strains.

Biological Activity Studies

Research on this compound has revealed several interesting findings:

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Moderate inhibition observed | |

| Antimicrobial Activity | Effective against E. coli | |

| Cytotoxicity | Low cytotoxicity in vitro |

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of this compound on AChE activity. The results showed that the compound significantly inhibited AChE in a dose-dependent manner, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-methylpiperidin-1-yl)isoxazole | Isoxazole + Piperidine | AChE inhibitor |

| 1-methylpiperidine | Piperidine only | Limited biological activity |

| N-(4-isoxazolyl)-N'-benzoylurea | Isoxazole + Urea | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.